4-(2-Chloroacetamido)-3-nitrobenzoic acid
Overview
Description
4-(2-Chloroacetamido)-3-nitrobenzoic acid is a chemical compound that has been reported as a key intermediate in the synthesis of a series of Matijing-Su (MTS) derivatives . MTS is a compound represented by the formula N-(N-benzoyl-L-phenylalanyl)-O-acetyl-L-phenylalanol .
Synthesis Analysis
The synthesis of this compound has been reported in various studies . It is synthesized using a variety of methods, including the reaction of 4-aminobenzoic acid with chloroacetyl chloride in the presence of sodium hydroxide .Molecular Structure Analysis
The molecular formula of this compound is C9H8ClNO3 . The molecular weight is 213.62 Da .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and varied. It is used as an intermediate in the synthesis of other compounds, particularly Matijing-Su (MTS) derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 264 °C . It appears as a white to off-white powder or crystals .Scientific Research Applications
Heterocyclic Scaffolds Synthesis
Compounds similar to 4-(2-Chloroacetamido)-3-nitrobenzoic acid serve as multireactive building blocks for the synthesis of various heterocyclic scaffolds. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been utilized as a starting material in heterocyclic oriented synthesis (HOS), leading to the preparation of substituted nitrogenous heterocycles. This approach is suitable for synthesizing diverse libraries of compounds, including benzimidazoles, benzotriazoles, quinoxalinones, and others, which are significant in drug discovery (Křupková et al., 2013).
Molecular Salts and Cocrystals
Another research application involves the study of molecular salts and cocrystals of compounds with structural similarities to this compound. For instance, 2-Chloro-4-nitrobenzoic acid has been studied for its ability to form molecular salts with pyridyl and benzoic acid derivatives. These salts demonstrate the importance of halogen bonds in crystal stabilization, offering insights into the design of novel molecular structures with potential pharmaceutical applications (Oruganti et al., 2017).
Antibacterial Agents
The synthesis and evaluation of derivatives for antibacterial activity represent a crucial research area. Derivatives of closely related compounds, such as 2-aryloxy-N-phenylacetamide and N′-(2-aryloxyoxyacetyl) benzohydrazide, including 4-{2-[2-(2-chloroacetamido)phenoxy]acetamido}-3-nitrobenzoic acid, have shown promising antibacterial activity against various bacterial strains. This suggests potential applications in developing new antibacterial agents (Yele et al., 2021).
Solubility Studies
Research on the solubility of crystalline nonelectrolyte solutes, including studies on 4-chloro-3-nitrobenzoic acid, provides valuable data for the Abraham solvation parameter model. This research can inform the pharmaceutical industry about solubility and compound interaction mechanisms, aiding in the formulation of more effective drug delivery systems (Stovall et al., 2005).
Mechanism of Action
Target of Action
The primary target of 4-(2-Chloroacetamido)-3-nitrobenzoic acid is the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the generation and conduction of nerve impulses, particularly sensory nerve impulses .
Mode of Action
This compound interacts with its targets by binding to specific sites on the sodium ion channels . This binding affects the membrane potential by reducing the passage of Na+ through these channels . As a result, the generation and conduction of nerve impulses are blocked .
Biochemical Pathways
The compound’s action primarily affects the neuronal signaling pathway . By blocking the sodium ion channels, it disrupts the normal flow of sodium ions, which is essential for the propagation of nerve impulses. This disruption leads to a temporary loss of sensation, particularly pain, in the local area where the compound is applied .
Result of Action
The molecular and cellular effects of this compound’s action result in a temporary loss of sensation in the local area where it is applied. This is due to its ability to block the generation and conduction of sensory nerve impulses by inhibiting sodium ion channels .
Properties
IUPAC Name |
4-[(2-chloroacetyl)amino]-3-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O5/c10-4-8(13)11-6-2-1-5(9(14)15)3-7(6)12(16)17/h1-3H,4H2,(H,11,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJBLHADASRVHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])NC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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